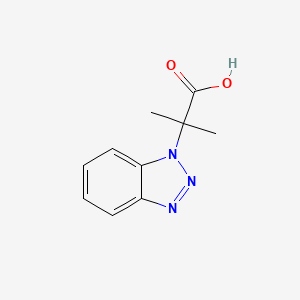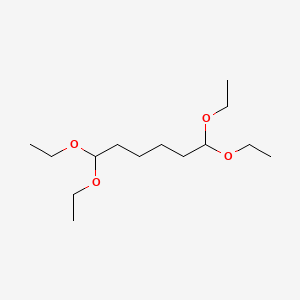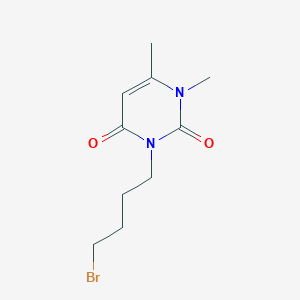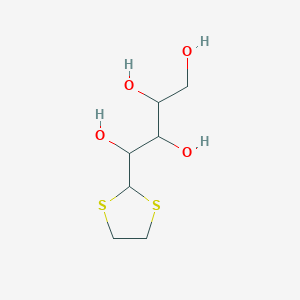![molecular formula C17H18N4O B14148806 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide CAS No. 847388-15-2](/img/structure/B14148806.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl group, which is further connected to a 2,2-dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyrimidine coreFinally, the 2,2-dimethylpropanamide moiety is attached via an amide bond formation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, solvent selection and temperature control are critical factors in ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- **4-imidazo[1,2-a]pyrimidin-2-ylphenyl methyl ether
- **Benzo[4,5]imidazo[1,2-a]pyridines
Uniqueness
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamide moiety, which can influence its biological activity and pharmacokinetic properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for drug development and other scientific research applications .
Properties
CAS No. |
847388-15-2 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-5-12(6-8-13)14-11-21-10-4-9-18-16(21)20-14/h4-11H,1-3H3,(H,19,22) |
InChI Key |
DZOUFLUGHFQRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)




![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)

![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

